molecular formula C14H9ClO5 B1235877 9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl- CAS No. 22675-43-0

9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-

Cat. No. B1235877
CAS RN: 22675-43-0
M. Wt: 292.67 g/mol
InChI Key: VFXXISJCBGVCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloronorlichexanthone is a member of xanthones.

Scientific Research Applications

Synthesis and Natural Occurrence

  • Synthesis of Derivatives : The compound 9H-Xanthen-9-one and its derivatives have been synthesized for various purposes. Gujral and Gupta (1979) synthesized 1,3,5-Trihydroxyxanthen-9-one derivatives as potential biogenetic precursors of natural compounds found in nature (Gujral & Gupta, 1979).
  • Lichen Xanthones : Elix et al. (1992) achieved the total synthesis of chlorine-containing derivatives of norlichexanthone, including 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one, which is significant in the study of lichen xanthones (Elix, Crook, Hui, & Zhu, 1992).

Biological Activities

  • Medicinal Chemistry : Maia et al. (2020) explored the xanthenes class, closely related to xanthones, highlighting their diverse biological applications, including antimicrobial and antitumor activities (Maia, Resende, Durães, Pinto, & Sousa, 2020).

Chemical Synthesis and Analysis

  • Novel Synthesis Methods : Prashad, Lu, and Repic (2004) described a novel method for synthesizing 9H-xanthene-9-carboxaldehyde, showcasing advancements in chemical synthesis techniques relevant to xanthene derivatives (Prashad, Lu, & Repic, 2004).
  • Electrochemical Applications : Yang et al. (2020) developed a novel electrochemical dehydrogenative cross-coupling method for xanthenes, demonstrating the compound's relevance in pharmaceutical chemistry and green chemistry (Yang, Wu, Song, & Li, 2020).

Antimicrobial and Antifungal Properties

properties

CAS RN

22675-43-0

Product Name

9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-

Molecular Formula

C14H9ClO5

Molecular Weight

292.67 g/mol

IUPAC Name

2-chloro-1,3,6-trihydroxy-8-methylxanthen-9-one

InChI

InChI=1S/C14H9ClO5/c1-5-2-6(16)3-8-10(5)13(18)11-9(20-8)4-7(17)12(15)14(11)19/h2-4,16-17,19H,1H3

InChI Key

VFXXISJCBGVCJF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
Reactant of Route 2
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
Reactant of Route 3
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
Reactant of Route 4
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
Reactant of Route 5
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
Reactant of Route 6
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-

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